molecular formula C8H16F2N2 B13164029 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine

2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine

Cat. No.: B13164029
M. Wt: 178.22 g/mol
InChI Key: DBRQTVKOAMZQRH-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine is an organic compound with the molecular formula C8H16F2N2 This compound features a piperidine ring attached to a propan-1-amine backbone, with two fluorine atoms at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine with a suitable fluorinated precursor. One common method is the nucleophilic substitution reaction where piperidine reacts with 2,2-difluoropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(pyridin-2-yl)propan-1-amine
  • 2,2-Difluoro-3-(pyridin-3-yl)propan-1-amine
  • 3-(Piperidin-1-yl)propan-1-ol

Uniqueness

2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine is unique due to the presence of both the piperidine ring and the difluorinated propan-1-amine backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

2,2-difluoro-3-piperidin-1-ylpropan-1-amine

InChI

InChI=1S/C8H16F2N2/c9-8(10,6-11)7-12-4-2-1-3-5-12/h1-7,11H2

InChI Key

DBRQTVKOAMZQRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN)(F)F

Origin of Product

United States

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